Cas no 72-87-7 (N-Acetyl-D-15Nmannosamine)
N-Acetyl-D-15Nmannosamine Chemical and Physical Properties
Names and Identifiers
-
- (GlcNAc)3
- D-GlcNAc
- GlcNAc
- N-acetyl-D-glucosamine
- N-acetylglucosamine
- NAcGlc
- N-GlcNAc
- N-Acetyl-D-[15N]mannosamine
- N-acelyl-D-glucosamine
- N-acetyl-neuraminid (sugar) acid
- AC-11093
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
- GLUCOPYRANOSE, 2-ACETAMIDO-2-DEOXY-, .BETA.-D-
- 8P59336F68
- BSPBio_003020
- NINDS_000352
- pharmaceutical aid
- beta-N-Acetylglucosamin
- 103094-10-6
- Spectrum4_001179
- Spectrum2_001353
- b-N-Acetyl-D-glucosamine
- HMS501B14
- Epitope ID:135813
- bmse000231
- N-Acetyl Glucosamine
- 1398-61-4
- SPECTRUM1500715
- KBio2_001479
- NCGC00178341-01
- 2-Acetamido-2-deoxy-b-D-glucose
- Q284367
- DTXSID301045979
- SPBio_001565
- KBio1_000352
- GlcNAc-beta
- WURCS=2.0/1,1,0/(a2122h-1b_1-5_2*NCC/3=O)/1/
- b-N-Acetylglucosamine
- Spectrum_000999
- N-Acetyl-beta-D-glucosamine
- CHEMBL447878
- beta-N-Acetyl-D-glucosamine
- AT21015
- SCHEMBL19345
- 2-deoxy-2-acetamido-beta-D-glucopyranose
- [4)-beta-D-GlcpNAc(1->]n
- 2-Acetamido-2-deoxy-beta-D-glucose
- betaGlcNAc
- KBio2_004047
- Spectrum3_001400
- [1,4-(N-Acetyl-beta-D-glucosaminyl)]n
- DivK1c_000352
- N-acetyl-D-glucosamine (complete stereochemistry)
- KBioSS_001479
- ssGlcNAc-R
- 2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- KBioGR_001817
- IDI1_000352
- Glucopyranose, 2-acetamido-2-deoxy-, beta-D-
- KBio2_006615
- 72-87-7
- acetylglucosamine
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Beta-N-Acetylglucosamine
- N-Acetyl-D-glucosamine, USP grade
- n-acetyl-.beta.-d-glucosamine
- KBio3_002240
- Poly-(b1-4)-N-acetyl glucosamine/Poly-(a1-4)-N-acetyl glucosamine
- CHEBI:28009
- 2-Acetamido-2-deoxy-beta-delta-glucose
- CHEBI:17029
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOSE
- 14131-68-1
- 137630-09-2
- beta-N-Acetyl-delta-glucosamine
- (1->4)-2-acetamido-2-deoxy-beta-D-glucan
- C8H15NO6
- .BETA.-N-ACETYLGLUCOSAMIN
- n-acetyl-b-d-glucosamine
- AKOS015960418
- HMS1921E22
- SCHEMBL21358982
- 2-acetamido-2-deoxy-beta-D-glucopyranose
- 2-acetamido-2-deoxyhexopyranose
- CCG-39291
- C03878
- UNII-8P59336F68
- Crab Shell Chitin
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOPYRANOSE
- Cheon shim bo yun
- BDBM50481442
- N-Acetyl-D-15Nmannosamine
-
- MDL: MFCD00061615
- Inchi: 1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)
- InChI Key: OVRNDRQMDRJTHS-UHFFFAOYSA-N
- SMILES: CC(NC1C(O)C(O)C(CO)OC1O)=O
Computed Properties
- Exact Mass: 221.09000
- Monoisotopic Mass: 221.08993720Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 119Ų
Experimental Properties
- PSA: 119.25000
- LogP: -2.68670
N-Acetyl-D-15Nmannosamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A186205-1mg |
N-Acetyl-D-[15N]mannosamine |
72-87-7 | 1mg |
$ 316.00 | 2023-09-09 | ||
| TRC | A186205-10mg |
N-Acetyl-D-[15N]mannosamine |
72-87-7 | 10mg |
$ 2467.00 | 2023-09-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397216-5g |
N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
72-87-7 | 98% | 5g |
¥1859.00 | 2024-05-02 | |
| Enamine | EN300-19632131-0.05g |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
72-87-7 | 0.05g |
$148.0 | 2023-09-17 |
N-Acetyl-D-15Nmannosamine Suppliers
N-Acetyl-D-15Nmannosamine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on N-Acetyl-D-15Nmannosamine
N-Acetyl-D-15Nmannosamine (CAS No. 72-87-7): An Overview of Its Structure, Properties, and Applications in Biomedical Research
N-Acetyl-D-15Nmannosamine (CAS No. 72-87-7) is a derivative of the monosaccharide D-mannose, which has gained significant attention in recent years due to its unique properties and potential applications in various fields of biomedical research. This compound is particularly interesting because of its role in glycosylation processes and its potential therapeutic applications. In this article, we will delve into the structure, properties, and recent research developments surrounding N-Acetyl-D-15Nmannosamine.
Chemical Structure and Properties:
N-Acetyl-D-15Nmannosamine is a nitrogen-labeled derivative of N-acetyl-D-mannosamine (ManNAc). The chemical formula of this compound is C8H15NO6, with the nitrogen atom at the 15N position. This labeling allows for precise tracking and analysis of the compound's behavior in biological systems, making it a valuable tool in biochemical and pharmacological studies. The compound is a white crystalline solid that is soluble in water and other polar solvents.
The structure of N-Acetyl-D-15Nmannosamine consists of a six-carbon sugar ring with an acetyl group attached to the second carbon atom. The nitrogen atom at the 15N position provides a unique isotopic signature that can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods are crucial for understanding the metabolic pathways and interactions of N-Acetyl-D-15Nmannosamine within cells.
Biological Significance:
N-Acetyl-D-15Nmannosamine plays a crucial role in glycosylation, a post-translational modification process where carbohydrate moieties are added to proteins or lipids. Glycosylation is essential for the proper folding, stability, and function of many proteins. In particular, N-Acetyl-D-15Nmannosamine is involved in the synthesis of sialic acids, which are critical components of glycoproteins and glycolipids found on cell surfaces.
Sialic acids are known to influence cell-cell interactions, immune responses, and pathogen recognition. By labeling these compounds with 15N, researchers can gain insights into their biosynthetic pathways and their roles in various biological processes. For example, studies have shown that alterations in sialylation patterns can be associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Recent Research Developments:
The use of N-Acetyl-D-15Nmannosamine in biomedical research has expanded significantly over the past decade. One notable area of research involves its application in glycobiology, where it is used to study the structure and function of glycans. Glycans are complex carbohydrates that play a vital role in cell signaling, immune responses, and disease pathogenesis.
A recent study published in the Journal of Biological Chemistry explored the use of N-Acetyl-D-15Nmannosamine to investigate the glycosylation patterns of tumor-associated antigens. The researchers found that by incorporating labeled ManNAc into cancer cells, they could track the synthesis and distribution of sialylated glycans. This approach provided valuable insights into the mechanisms underlying tumor progression and metastasis.
Another area of interest is the use of N-Acetyl-D-15Nmannosamine in drug development. Researchers are exploring its potential as a prodrug or precursor for targeted drug delivery systems. For example, a study published in Angewandte Chemie International Edition demonstrated that by modifying ManNAc with therapeutic agents, it was possible to achieve site-specific delivery to cancer cells while minimizing systemic toxicity.
Applications in Diagnostics:
Beyond its role in basic research, N-Acetyl-D-15Nmannosamine has also shown promise in diagnostic applications. The ability to label glycans with 15N allows for non-invasive imaging techniques such as magnetic resonance imaging (MRI) to detect changes in glycosylation patterns associated with disease states. This could lead to early detection and more accurate diagnosis of various conditions.
A study published in Nature Communications investigated the use of 15N-labeled ManNAc for MRI-based detection of early-stage breast cancer. The researchers found that by administering labeled ManNAc to mice with breast tumors, they could visualize changes in sialylation patterns using MRI. This approach could potentially be translated to clinical settings for improved cancer diagnostics.
Conclusion:
N-Acetyl-D-15Nmannosamine (CAS No. 72-87-7) is a versatile compound with significant implications for biomedical research. Its unique chemical structure and isotopic labeling capabilities make it an invaluable tool for studying glycosylation processes and their roles in health and disease. Recent research has highlighted its potential applications in glycobiology, drug development, and diagnostics, underscoring its importance as a key molecule in modern biotechnology.
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